1-Bromo-2,2,3-trimethylbutane
Overview
Description
1-Bromo-2,2,3-trimethylbutane is an organic compound with the molecular formula C7H15Br. It is a brominated alkane, characterized by a bromine atom attached to a butane chain that is substituted with three methyl groups. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2,3-trimethylbutane can be synthesized through the bromination of 2,2,3-trimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom. The reaction conditions often include:
Temperature: Elevated temperatures to initiate the radical reaction.
Solvent: Non-polar solvents like carbon tetrachloride (CCl4) to dissolve the reactants.
Initiator: UV light or heat to generate bromine radicals.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,2,3-trimethylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions (E1 and E2): Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like ethanol or tert-butanol.
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and ethers depending on the nucleophile used.
Elimination Reactions: The major product is typically 2,2,3-trimethyl-1-butene.
Scientific Research Applications
1-Bromo-2,2,3-trimethylbutane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of pharmaceuticals and biologically active compounds.
Material Science: In the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action for 1-bromo-2,2,3-trimethylbutane primarily involves its role as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. This process can be described by the following steps:
Formation of a Carbocation (SN1): The bromine atom leaves, forming a carbocation intermediate.
Nucleophilic Attack (SN2): The nucleophile directly attacks the carbon atom, displacing the bromine atom in a single step.
Comparison with Similar Compounds
1-Bromo-2,2-dimethylpropane: Similar structure but with fewer methyl groups.
2-Bromo-2-methylpropane: Another brominated alkane with a different substitution pattern.
Uniqueness: 1-Bromo-2,2,3-trimethylbutane is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. The presence of three methyl groups provides steric hindrance, influencing the compound’s behavior in nucleophilic substitution and elimination reactions .
Properties
IUPAC Name |
1-bromo-2,2,3-trimethylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-6(2)7(3,4)5-8/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFXUQKSFQVMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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